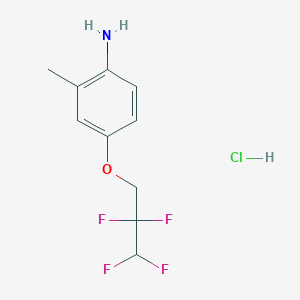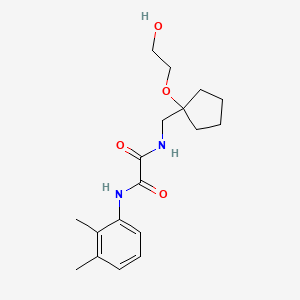![molecular formula C26H28N2O2 B2435379 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1208975-14-7](/img/structure/B2435379.png)
1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a benzhydryl group, a tetrahydropyran ring, and a urea moiety, making it a subject of interest for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the benzhydryl and tetrahydropyran intermediates. These intermediates are then coupled through a series of reactions to form the final urea compound. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling process. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
1-Benzhydryl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies indicate that it may affect cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
1-Benzhydryl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea can be compared to other benzhydryl and tetrahydropyran-containing compounds. Similar compounds include:
Diphenhydramine: A well-known antihistamine with a benzhydryl structure.
Terfenadine: Another antihistamine with a similar structural motif.
Fexofenadine: A metabolite of terfenadine with improved safety profile. The uniqueness of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea lies in its specific combination of functional groups and potential therapeutic applications.
Propiedades
IUPAC Name |
1-benzhydryl-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c29-25(27-20-26(16-18-30-19-17-26)23-14-8-3-9-15-23)28-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,24H,16-20H2,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLIXPJWSBGSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-carbamoyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2435296.png)

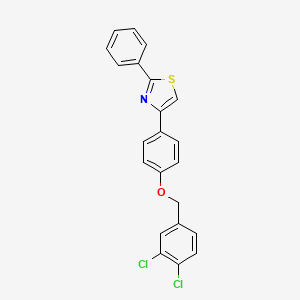
![(E)-N'-methoxy-N-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2435299.png)
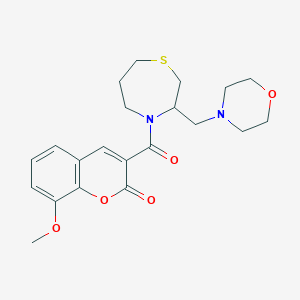
![5,6-dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2435304.png)
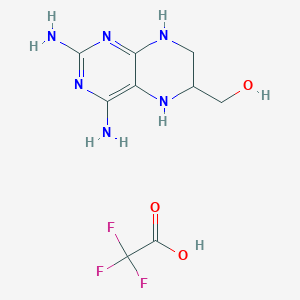
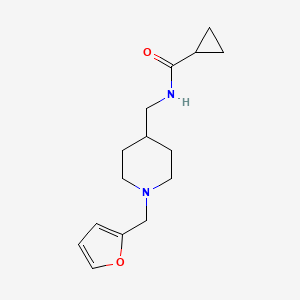
![4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2435309.png)
![3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2435311.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)
![N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2435316.png)
